molecular formula C10H18FN3 B11738284 butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11738284
M. Wt: 199.27 g/mol
InChI Key: ZNNIVWZVYSIICK-UHFFFAOYSA-N
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Description

Butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a butyl group and a fluoroethyl group attached to the pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves a multi-step process. One common method is the reductive amination of a pyrazole derivative with a butylamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction parameters is often necessary to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of fully reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

  • Butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
  • Butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Uniqueness

Butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the fluoroethyl group can also enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18FN3

Molecular Weight

199.27 g/mol

IUPAC Name

N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]butan-1-amine

InChI

InChI=1S/C10H18FN3/c1-2-3-6-12-9-10-4-7-13-14(10)8-5-11/h4,7,12H,2-3,5-6,8-9H2,1H3

InChI Key

ZNNIVWZVYSIICK-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=NN1CCF

Origin of Product

United States

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